Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a trifluoromethylbenzoyl group and a thioether-linked methyl acetate moiety. It is primarily studied in medicinal chemistry for its role as a precursor or intermediate in drug discovery, particularly in protease inhibition or kinase modulation .
Properties
IUPAC Name |
methyl 2-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c1-22-13(20)9-23-10-6-7-19(8-10)14(21)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILOZJVRDXDUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzoyl Group: This is typically done through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Thioester Formation: The final step involves the reaction of the intermediate with methyl thioacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been evaluated for its biological activity, particularly as a potential therapeutic agent targeting specific proteins involved in cancer progression.
1.1 Anticancer Properties
Recent studies have highlighted the compound's role as a targeted protein degrader using Proteolysis Targeting Chimera (PROTAC) technology. For instance, DT2216, a PROTAC derived from this compound, has shown efficacy in degrading B-cell lymphoma-extra large (Bcl-XL), a protein that plays a critical role in cancer cell survival. This mechanism allows for selective targeting of cancer cells while sparing normal cells, thereby reducing side effects associated with traditional therapies .
1.2 Structure-Activity Relationship Studies
The incorporation of the trifluoromethyl group has been linked to enhanced lipophilicity and metabolic stability, which are desirable traits in drug design. A comparative analysis of similar compounds indicates that variations in substituents can significantly affect their potency against various cancer cell lines. For example, derivatives with different aromatic groups exhibited varying degrees of cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
Antimicrobial Activity
The compound's thioacetate structure suggests potential antimicrobial properties. Research into similar thioether compounds has shown promising results against a range of pathogens.
2.1 Efficacy Against Bacterial Strains
In vitro studies have demonstrated that thioacetate derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds structurally related to methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate have shown minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
2.2 Case Study: Thiazolo[4,5-b]pyridines
A series of thiazolo[4,5-b]pyridine derivatives were synthesized based on similar frameworks and exhibited significant antimicrobial activity. The binding interactions were assessed through molecular docking studies, revealing potential mechanisms by which these compounds exert their effects on bacterial targets such as MurD and DNA gyrase .
Pharmacokinetics and Drug Design
The pharmacokinetic properties of this compound are critical for its development as a therapeutic agent.
3.1 ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for evaluating the viability of this compound in clinical settings. Computational models indicate favorable drug-like properties, including optimal solubility and permeability profiles .
3.2 Synthesis Challenges
The synthesis of this compound involves complex multi-step reactions that require careful optimization to yield high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
To contextualize its properties, Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate is compared below with structurally analogous compounds, focusing on synthesis, bioactivity, and physicochemical characteristics.
Structural Analogues Identified in Literature
Compound A : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Source : Synthesized in 2021 via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
Key Differences :
- Ester Group : Ethyl ester (Compound A) vs. methyl ester (target compound).
- Core Structure : Pyrimidine ring (Compound A) vs. pyrrolidine (target compound).
- Substituents : Thietan-3-yloxy and methyl groups (Compound A) vs. trifluoromethylbenzoyl (target compound).
Compound B : Methyl 2-((pyrrolidin-3-yl)thio)acetate Derivatives
General Structure : Lacks the trifluoromethylbenzoyl group but retains the pyrrolidine-thioacetate backbone.
Functional Impact : The absence of the electron-withdrawing trifluoromethyl group reduces lipophilicity and may alter binding affinity to biological targets.
Physicochemical and Pharmacokinetic Comparison
Bioactivity Insights
Biological Activity
Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate, identified by its CAS number 2034471-68-4, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The trifluoromethyl group is notable for its influence on the pharmacokinetic and pharmacodynamic properties of drugs.
Pharmacological Properties
- Antiviral Activity : Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown promising results against various viral strains. A study indicated that compounds with a trifluoromethyl group exhibited improved binding affinities and biological activities against viruses such as HIV and influenza .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research demonstrated that derivatives with similar structural motifs displayed significant inhibition against pathogenic bacteria and fungi, suggesting that this compound could possess similar properties .
- Cytotoxicity Studies : Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The half-maximal cytotoxic concentration (CC50) was determined in various cell lines, indicating a need for further investigation into its therapeutic index .
Case Studies
- In Vitro Studies : In vitro assays have been conducted to assess the efficacy of this compound against specific viral targets. For example, a study reported an EC50 value indicating effective inhibition of viral replication at low concentrations .
- Structure-Activity Relationship (SAR) : SAR studies have provided insights into how modifications to the compound's structure affect its biological activity. The presence of the trifluoromethyl group has been linked to enhanced potency against certain pathogens, making it a valuable target for further development .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| Antiviral EC50 | Varies (specific studies needed) |
| Antimicrobial CC50 | Varies (specific studies needed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
